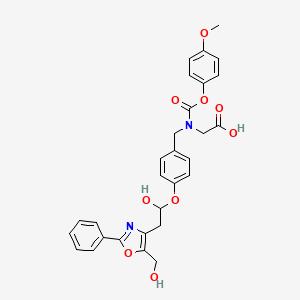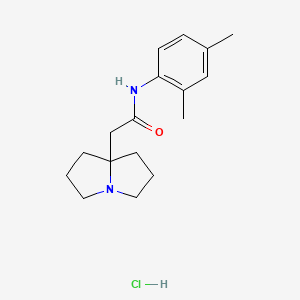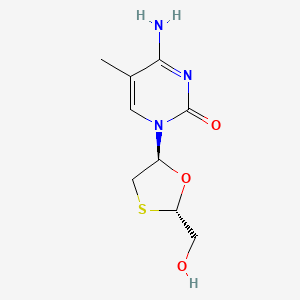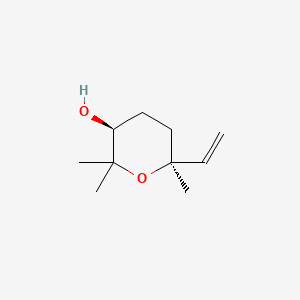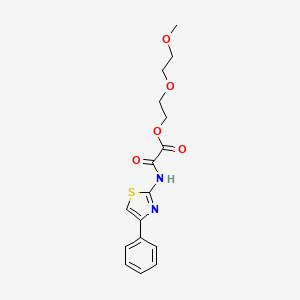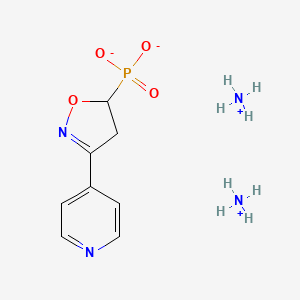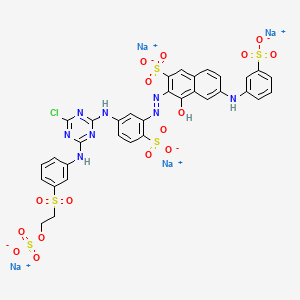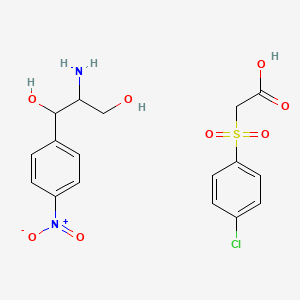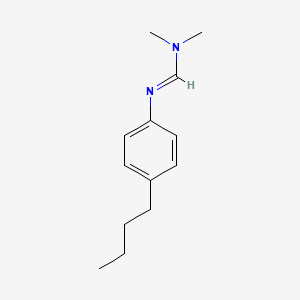
N'-(4-Butylphenyl)-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a dimethylmethanimidamide group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-butylaniline with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: The compound’s properties make it a candidate for drug development and pharmaceutical research. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism by which N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-butylaniline: This compound shares a similar structure but lacks the methanimidamide group.
4-Butyl-N,N-diphenylaniline: Another related compound with a similar phenyl and butyl group arrangement.
Uniqueness
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide is unique due to the presence of the methanimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
13181-72-1 |
|---|---|
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
N'-(4-butylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H20N2/c1-4-5-6-12-7-9-13(10-8-12)14-11-15(2)3/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
CELZXYGSSQBYII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



